7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline
Description
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is a quinazoline derivative characterized by a fluorine substituent at position 7 and a (1-methylpyrrolidin-2-yl)methoxy group at position 2. Quinazoline derivatives are pharmacologically significant due to their roles as kinase inhibitors and anticancer agents . The fluorine atom enhances electronegativity and metabolic stability, while the (1-methylpyrrolidin-2-yl)methoxy group may improve solubility and target binding through steric and electronic interactions.
Properties
IUPAC Name |
7-fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-18-6-2-3-11(18)8-19-14-12-5-4-10(15)7-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVPXZXZMNPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=NC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves several synthetic routes. Common methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are employed to install various active groups onto the quinazoline moiety, enhancing its biological activities. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinazoline core or the attached functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of various cancer cell lines . In medicine, it is being explored for its potential therapeutic effects in treating diseases like cancer and inflammation. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, making it effective against cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related quinazoline derivatives, their substituents, and similarity scores (based on ):
| Compound ID (CAS No.) | Substituents | Core Structure | Similarity Score |
|---|---|---|---|
| 858238-17-2 | 7-Chloro-6-methoxy | Quinazolin-4(3H)-one | 0.75 |
| 199327-61-2 | 7-Methoxy-6-(3-morpholinopropoxy) | Quinazolin-4(3H)-one | 0.74 |
| 944742-29-4 | 5-Fluoro-7-methoxy | Quinazolin-4(3H)-one | 0.72 |
| Target Compound | 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy] | Quinazoline | N/A |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 7-fluoro substituent in the target compound contrasts with the 7-chloro (858238-17-2) and 7-methoxy (199327-61-2) groups. demonstrates that electron-withdrawing groups (e.g., nitro) reduce antiviral activity, but fluoro’s smaller size and moderate electronegativity may balance steric and electronic effects better than chloro or methoxy .
- Pyrrolidine vs. Morpholine Moieties: The (1-methylpyrrolidin-2-yl)methoxy group differs from the morpholine-containing side chain in 199327-61-2.
Pharmacological and Physicochemical Comparisons
A. Antiviral Activity
highlights that substituents at position R2 (analogous to position 4 in the target compound) significantly influence activity. For example:
- Lead compounds 1.8/1.9 (EC50 = 1.4–1.8 µM) outperform analogs with methoxy (EC50 = 12.8 µM) or methyl (EC50 = 8.5 µM) groups .
- The target compound’s pyrrolidine-methoxy group may mimic the lead’s optimal steric profile, while the 7-fluoro substituent avoids the activity-reducing effects of bulkier halogens (e.g., 1.17 in ).
B. Solubility and Bioavailability
Adagrasib (), a KRAS inhibitor with a (1-methylpyrrolidin-2-yl)methoxy group, exhibits pH-dependent solubility (>262 mg/mL at pH 1.2 vs. <0.010 mg/mL at pH 7.4). This suggests that the pyrrolidine moiety in the target compound may similarly enhance solubility in acidic environments (e.g., stomach), aiding oral absorption .
Biological Activity
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of quinazoline, characterized by the presence of a fluorine atom at the 7-position and a methoxy group linked to a 1-methylpyrrolidine moiety. Its chemical structure can be represented as follows:
Quinazoline derivatives are known to exhibit their biological effects primarily through the inhibition of specific kinases involved in cancer progression. The primary targets include:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
These receptors play crucial roles in tumor growth and angiogenesis. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
Recent studies have reported the biological activity of this compound against various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50 values) compared to established chemotherapeutic agents:
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.70 - 8.10 | Doxorubicin | 5.60 |
| HCT-116 | 2.90 - 6.40 | Erlotinib | 4.30 |
| A549 | 3.20 - 5.00 | Sorafenib | 3.00 |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against HCT-116 colorectal cancer cells.
Case Studies and Research Findings
- Apoptosis Induction : A study demonstrated that treatment with this compound resulted in significant apoptosis in HCT-116 cells, as evidenced by flow cytometry analyses using annexin-V labeling. The compound was shown to increase the percentage of apoptotic cells significantly compared to untreated controls .
- Cell Cycle Arrest : The compound was also found to induce G1 phase arrest in the cell cycle of HCT-116 cells, suggesting that it may interfere with cellular proliferation mechanisms .
- Inhibition of Kinases : In vitro studies highlighted its inhibitory activity against EGFR and VEGFR-2, with IC50 values comparable to those of standard inhibitors like erlotinib and sorafenib . This supports its potential as a targeted therapy for cancers driven by these pathways.
Safety Profile
The safety profile of this compound has been assessed in various studies, indicating that while it exhibits potent cytotoxicity against cancer cells, it maintains a favorable safety margin in non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
